molecular formula C7H11N3O2 B13585187 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid

5-amino-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13585187
M. Wt: 169.18 g/mol
InChI Key: FOBFHMXPXRXDKO-UHFFFAOYSA-N
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Description

5-amino-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-aminocrotonitrile with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-amino-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-amino-4-pyrazolecarboxylic acid
  • 4-amino-1-methyl-3-propylpyrazole-5-carboxamide

Uniqueness

5-amino-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-1-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3,8H2,1H3,(H,11,12)

InChI Key

FOBFHMXPXRXDKO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)O)N

Origin of Product

United States

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